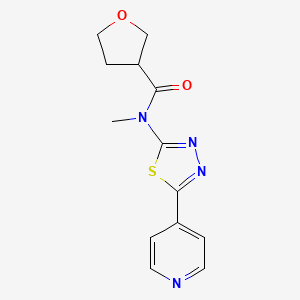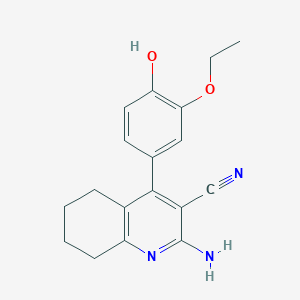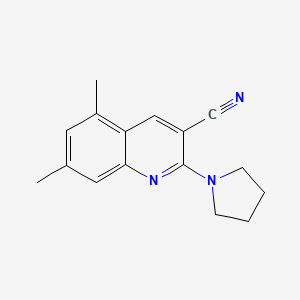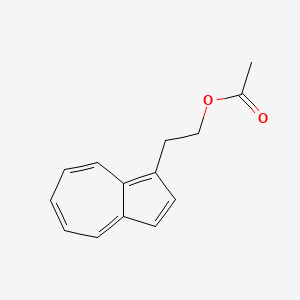
1-Azuleneethanol, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azuleneethanol, acetate is a natural product found in Matricaria chamomilla with data available.
Scientific Research Applications
Azulene-Derived Protecting Group
Azulen-1-yl-dicarbonyl (Az), a novel colored protecting group, is used to mask primary and secondary alcohols. This group, derived from azulene, shows potential in carbohydrate construction, offering easy introduction and removal processes, high yields, and compatibility with other common protecting groups and glycosylation reactions. Its deep-red color aids in purification and monitoring of carbohydrate building blocks, especially in diol systems and in the presence of esters like acetates (Timmer et al., 2009).
Click Chemistry in Drug Discovery
Click chemistry, a modular approach using reliable chemical transformations, finds applications in drug discovery. It includes the copper-(I)-catalyzed formation of 1,2,3-triazoles from azides and terminal acetylenes, where the triazole products formed have significant interactions with biological targets (Kolb & Sharpless, 2003).
Synthesis of Heteroaryl-Azulenes
An effective synthesis method for 1-heteroaryl- and 1,3-bis(heteroaryl)azulenes involves electrophilic substitution. The reaction proceeds smoothly with azulenes and 1,1'-biazulene, yielding good yields of 1-dihydroheteroaryl- and 1,3-bis(dihydroheteroaryl)azulene derivatives, which can be converted into desired azulenes. These azulenes exhibit significant color changes in acetic acid due to intramolecular charge-transfer absorption bands (Shoji et al., 2011).
Atmospheric Chemistry Experiment (ACE)
The Atmospheric Chemistry Experiment (ACE) involves remote sensing of Earth's atmosphere, tracking the volume mixing ratios of several molecules of atmospheric interest, including azulene derivatives. ACE's instruments provide valuable data on atmospheric composition and extinction profiles over a wide latitude range (Bernath et al., 2003, 2005).
properties
Product Name |
1-Azuleneethanol, acetate |
|---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-azulen-1-ylethyl acetate |
InChI |
InChI=1S/C14H14O2/c1-11(15)16-10-9-13-8-7-12-5-3-2-4-6-14(12)13/h2-8H,9-10H2,1H3 |
InChI Key |
OQHFEANZFBAIMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCC1=C2C=CC=CC=C2C=C1 |
synonyms |
1-azulenethanol acetate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



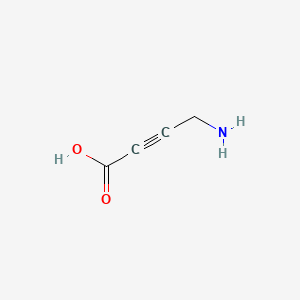
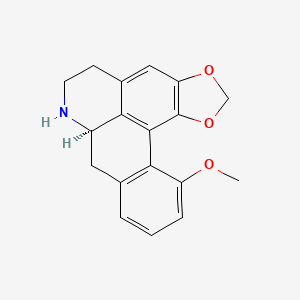
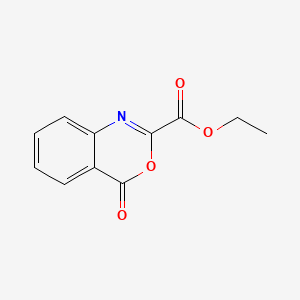
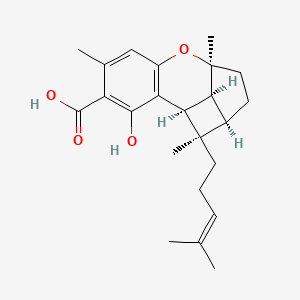
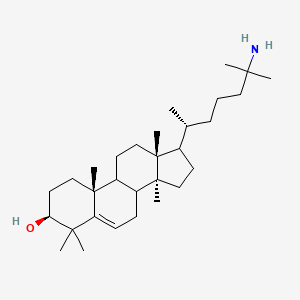
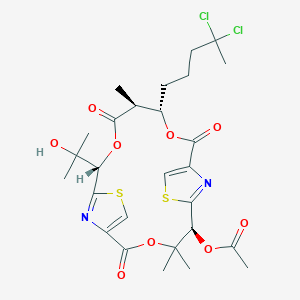
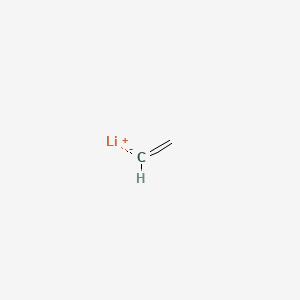
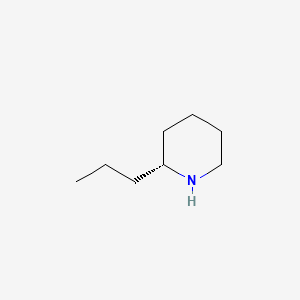
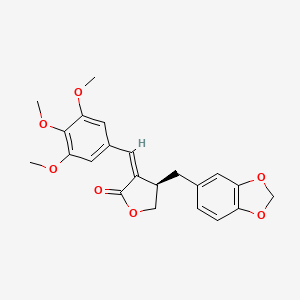
![1-[3-(dimethylamino)propyl]-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-phenylurea](/img/structure/B1195749.png)
